Enhanced Reactivity with N-Nucleophiles
Bis(2-nitrophenyl) carbonate (ortho-isomer) exhibits higher reactivity than bis(4-nitrophenyl) carbonate (para-isomer) in reactions with N-nucleophiles in organic solvents [1].
| Evidence Dimension | Relative reactivity |
|---|---|
| Target Compound Data | Ortho-isomer |
| Comparator Or Baseline | Para-isomer |
| Quantified Difference | More reactive (qualitative statement) |
| Conditions | Reactions with N-nucleophiles in organic solvents |
Why This Matters
This informs the selection of the ortho-isomer when faster reaction kinetics or higher conversion under mild conditions is desired.
- [1] Simon, M., Csunderlik, C., Jones, P. G., Neda, I., & Fischer, A. K. (2003). A second polymorph of bis(o‐nitrophenyl) carbonate. Acta Crystallographica Section E, 59(5), o719–o721. View Source
